molecular formula C10H8ClN5O B7568233 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B7568233
M. Wt: 249.65 g/mol
InChI Key: XCVREIUAKNITGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, also known as CDMBO, is a chemical compound that has gained significant attention in the scientific community due to its potential for various applications. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied.

Mechanism of Action

The mechanism of action of 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is not fully understood, but it is thought to inhibit the activity of enzymes involved in DNA replication and transcription. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has been found to have a selective toxicity towards cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species in cells, which can prevent oxidative stress and cell damage. 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine in lab experiments is its selectivity towards cancer cells, making it a promising candidate for cancer therapy. 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has also been found to have low toxicity towards normal cells, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine. One area of research is the development of more efficient synthesis methods for 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine to increase its yield and purity. Another area of research is the optimization of the compound for cancer therapy, including the development of targeted drug delivery systems. 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine can also be studied for its potential applications in other areas, such as antimicrobial and antifungal agents, fluorescent probes, and anti-inflammatory agents.
Conclusion:
In conclusion, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a promising chemical compound that has various potential applications in scientific research. Its synthesis method has been optimized for higher yield and purity, and its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied. 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has shown promise as a selective and safe alternative to other chemotherapeutic agents for cancer therapy, and further research is needed to fully understand its potential in other areas of scientific research.

Synthesis Methods

The synthesis of 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine involves the reaction of 2-amino-7-chloro-1-methylbenzimidazole with ethyl chloroformate, followed by the reaction with hydrazine hydrate. The product obtained is then treated with acetic anhydride and sodium acetate to yield 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine. This synthesis method has been optimized for higher yield and purity.

Scientific Research Applications

4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. 4-(7-Chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has been used as a fluorescent probe for the detection of DNA in cells and has been found to be useful in the diagnosis of cancer.

properties

IUPAC Name

4-(7-chloro-1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O/c1-16-8-5(11)3-2-4-6(8)13-10(16)7-9(12)15-17-14-7/h2-4H,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVREIUAKNITGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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